molecular formula C9H13NO B13161396 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one

1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one

Cat. No.: B13161396
M. Wt: 151.21 g/mol
InChI Key: LEBRUVHUVAQOHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol. This intermediate is then subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[1-(methylamino)cyclopentyl]prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(10-2)6-4-5-7-9/h1,10H,4-7H2,2H3

InChI Key

LEBRUVHUVAQOHL-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)C(=O)C#C

Origin of Product

United States

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